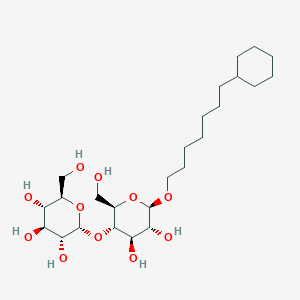

7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside is a useful research compound. Its molecular formula is C25H46O11 and its molecular weight is 522.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Cyclohexylheptyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside (abbreviated as CHG-Glc-Glc) is a glycoside compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of CHG-Glc-Glc, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C25H46O11

- Molecular Weight : 522.63 g/mol

- CAS Number : 349477-49-2

- Purity : Minimum 95% .

The compound features a cyclohexylheptyl moiety linked to two glucopyranosyl units, contributing to its hydrophilic and lipophilic properties, which may influence its biological interactions.

Antioxidant Activity

Research indicates that CHG-Glc-Glc exhibits significant antioxidant properties. A study demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

CHG-Glc-Glc has been shown to modulate inflammatory pathways. In vitro studies reveal that it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer effects of CHG-Glc-Glc. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators, leading to reduced cell proliferation and increased apoptosis rates.

The biological activities of CHG-Glc-Glc can be attributed to its interaction with cellular receptors and signaling pathways:

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.

- Gene Expression Regulation : It has been observed to affect the expression of genes involved in apoptosis and inflammation, suggesting a role in gene regulation.

- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and receptor accessibility.

Study on Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of CHG-Glc-Glc using DPPH and ABTS assays. The results indicated a significant reduction in free radical activity compared to controls, establishing its potential as a natural antioxidant .

Anti-inflammatory Research

In research conducted on LPS-stimulated macrophages, CHG-Glc-Glc demonstrated a dose-dependent decrease in TNF-alpha production. This study supports its application in developing anti-inflammatory therapies .

Cancer Cell Line Studies

In vitro experiments on MCF-7 (breast cancer) and HT-29 (colon cancer) cells showed that treatment with CHG-Glc-Glc resulted in a notable reduction in cell viability and induction of apoptotic markers such as Annexin V positivity .

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C25H46O11

- Molecular Weight : 522.63 g/mol

- CAS Number : 349477-49-2

- Purity : Minimum 95%

- Storage Conditions : Recommended to be stored at -20°C for long-term preservation.

Antidiabetic Properties

Research indicates that compounds similar to 7-Cyclohexylheptyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside exhibit potential antidiabetic effects. These compounds can enhance insulin sensitivity and glucose uptake in cells, making them candidates for developing new antidiabetic medications. Studies have shown that glycosides can modulate metabolic pathways associated with glucose metabolism .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Glycosides have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that control cell proliferation and survival .

Antimicrobial Effects

Some studies have highlighted the antimicrobial properties of glycosides, including their ability to inhibit the growth of various bacteria and fungi. This suggests a potential application in developing new antimicrobial agents or preservatives in food and pharmaceuticals .

Case Studies

- Antidiabetic Research : A study demonstrated that a related glycoside improved glucose tolerance in diabetic mice models, indicating its potential as a therapeutic agent for diabetes management .

- Anticancer Investigations : In vitro studies showed that treatment with similar glycosides resulted in significant reduction of cell viability in breast cancer cell lines, suggesting a targeted approach to cancer therapy .

- Antimicrobial Testing : A recent investigation found that certain glycosides exhibited strong inhibitory effects against Staphylococcus aureus, showcasing their potential as natural preservatives or therapeutic agents against infections .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(7-cyclohexylheptoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46O11/c26-13-16-18(28)19(29)21(31)25(34-16)36-23-17(14-27)35-24(22(32)20(23)30)33-12-8-3-1-2-5-9-15-10-6-4-7-11-15/h15-32H,1-14H2/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKAVONQUWHNMM-IYBATYGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469552 |

Source

|

| Record name | 7-Cyclohexylheptyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349477-49-2 |

Source

|

| Record name | 7-Cyclohexylheptyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。